molecular formula C9H11BrO2 B1609967 1-Bromo-2,4-dimethoxy-3-methylbenzene CAS No. 22794-95-2

1-Bromo-2,4-dimethoxy-3-methylbenzene

Cat. No.: B1609967
CAS No.: 22794-95-2
M. Wt: 231.09 g/mol
InChI Key: WXHZGDILTIFQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,4-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, featuring bromine, methoxy, and methyl substituents on the aromatic ring. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,4-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethoxy-3-methylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, with the bromine substituting a hydrogen atom on the aromatic ring to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,4-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Bromo-2,4-dimethoxy-3-methylbenzene is utilized in various scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Chemical Biology: The compound is used in the study of biological pathways and molecular interactions

Mechanism of Action

The mechanism of action of 1-Bromo-2,4-dimethoxy-3-methylbenzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. In electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the aromatic ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,4-dimethoxy-3-methylbenzene is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and applications. The combination of these substituents allows for specific interactions in chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

1-Bromo-2,4-dimethoxy-3-methylbenzene, a compound with the molecular formula C9H11BrO2C_9H_{11}BrO_2, has garnered attention in recent research for its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound features a bromine atom and two methoxy groups attached to a methyl-substituted benzene ring. The unique arrangement of these substituents significantly influences its chemical behavior and biological activity.

Antioxidant Properties

Research indicates that compounds structurally related to this compound exhibit antioxidant activity. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

Antibacterial Activity

Studies have shown that the compound may possess antibacterial properties. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death. This suggests potential applications in developing new antibacterial agents.

Estrogen Receptor Modulation

This compound has been investigated for its interaction with estrogen receptors. It shows preferential binding affinity for estrogen receptor subtype β (ERβ), which could be beneficial in treating conditions modulated by estrogen signaling, such as certain cancers .

Synthesis Methods

The synthesis of this compound typically involves bromination reactions of precursors like 2,4-dimethoxy-3-methylphenol. Various solvents and conditions can affect the yield and selectivity of the bromination process. Here’s a summary of some synthetic routes:

Entry Solvent Brominating Agent Temperature (°C) Yield (%)
1DichloromethaneNBS7770
2MethylchloroformNBSReflux85
3TrichloroethaneNBS10089

Study on Antioxidant Activity

In a study evaluating the antioxidant potential of various methoxy-substituted phenolic compounds, this compound was found to effectively scavenge free radicals in vitro. This property was attributed to its ability to donate hydrogen atoms to reactive species, thus stabilizing them.

Study on Antibacterial Efficacy

A series of tests conducted against common bacterial strains revealed that this compound exhibited significant antibacterial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-2,4-dimethoxy-3-methylbenzene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic bromination of a pre-functionalized aromatic precursor. For example, bromination of 2,4-dimethoxy-3-methylbenzene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as a solvent at 0–25°C) can yield the target compound. Optimizing regioselectivity requires careful control of substituent directing effects: the methyl and methoxy groups influence bromine placement. For purity >95%, column chromatography with hexane/ethyl acetate gradients is recommended .

Q. How can researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR will show signals for aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and the methyl group (δ ~2.3 ppm). 13^{13}C NMR confirms Br substitution via deshielding of the adjacent carbon.
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) typically displays a molecular ion peak at m/z 230 (for C₉H₁₁BrO₂), with fragmentation patterns reflecting loss of Br or methoxy groups.
  • GC/HPLC : Used to assess purity (>98% as reported in commercial batches) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions involving this compound?

  • Methodological Answer : The methyl group at position 3 and methoxy groups at 2 and 4 positions create steric and electronic effects that influence further functionalization. Computational modeling (DFT) can predict reactive sites, while experimental validation via competitive bromination/iodination studies can identify dominant directing groups. For example, the methoxy group’s strong para-directing effect may compete with steric hindrance from the methyl group, necessitating temperature modulation or Lewis acid catalysts (e.g., FeBr₃) to control selectivity .

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling reactions using this compound?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura or Ullmann coupling yields often arise from variations in catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) or solvent polarity. Systematic screening using Design of Experiments (DoE) frameworks can identify critical parameters (e.g., base, ligand, temperature). For example, higher yields (>80%) are reported with Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene) compared to traditional methods .

Q. What are the applications of this compound in synthesizing bioactive molecules?

  • Methodological Answer : This compound serves as a key intermediate in medicinal chemistry for:

  • Antimicrobial Agents : Functionalization via Sonogashira coupling with terminal alkynes introduces aromatic diversity.
  • Kinase Inhibitors : The bromine atom enables palladium-catalyzed cross-coupling to attach heterocyclic moieties (e.g., pyridines).
  • Natural Product Analogues : Used in synthesizing dimethoxybenzene derivatives mimicking plant-derived metabolites. Recent studies highlight its role in generating fluorinated probes for PET imaging .

Q. Critical Analysis of Contradictions

  • Purity vs. Synthetic Route : reports >95% purity via GC, while cites ≥98% purity. This discrepancy may arise from differing purification protocols (e.g., distillation vs. chromatography).
  • Reactivity in Cross-Coupling : emphasizes high yields with advanced Pd catalysts, whereas earlier methods ( ) may underperform due to ligand limitations.

Q. Safety and Handling

  • Precautions : Use PPE (gloves, goggles) due to bromine’s toxicity. Store in amber vials at 2–8°C to prevent decomposition .

Properties

IUPAC Name

1-bromo-2,4-dimethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHZGDILTIFQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447296
Record name 1-bromo-2,4-dimethoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22794-95-2
Record name 1-bromo-2,4-dimethoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,6-dimethoxytoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dimethoxytoluene (50 g, 328.5 mmol) in ether (450 mL) was added freshly prepared dioxane dibromide in ether over 0.5 h. The mixture was stirred at room temperature for an additional 1.5 h and poured into a beaker containing water (500 mL). The aqueous layer was discarded and the ether layer was washed sequentially with water (2×500 mL), sodium bicarbonate (saturated aqueous) (2×500 mL), dried over sodium sulfate, and concentrated using a rotary evaporator to afford 76 g of 3-bromo-2,6-dimethoxytoluene as a colorless oil (100%). A cooling well was used to collect 300 mL of ammonia at −78° C., which was mixed with potassium (0.5 g) and ferric nitrate (0.5 g). Additional potassium (14.2 g, 364 mmol) was added at −78° C. portion-wise. The solution was stirred at −78° C. for 15 min. To this solution was slowly added 3-bromo-2,6-dimethoxytoluene (42 g, 182 mmol) in THF (100 mL). The resulting mixture was stirred at −78° C. for 3 h and then 0° C. for 1 h. The reaction was quenched by adding water (150 mL) and extracted with DCM (3×200 mL) to get a brown oil as the crude product. It was further purified by column chromatography to yield 22.1 g of 3,5-dimethoxy-4-methylaniline (73%). A solution of 3,5-dimethoxy-4-methylaniline (22.1 g, 132.3 mmol) in dioxane (380 mL) and water (380 mL) was mixed with potassium carbonate (45.6 g, 330.8 mmol) and (Boc)2O (34.6 g 158.8 mmol) and stirred at room temperature for 14 h. The reaction mixture was then extracted with DCM (3×100 mL) and concentrated using a rotary evaporator. The resulting solid residue was purified by column chromatography. A mixture of DCM-hexanes (20 mL-300 mL) was used to make a slurry and the solid was collected by filtration and washed with hexanes to provide 28.6 g of (3,5-dimethoxy-4-methyl-phenyl)-carbamic acid tert-butyl ester (81%). A solution of (3,5-dimethoxy-4-methyl-phenyl)-carbamic acid tert-butyl ester (28.6 g, 107.1 mmol) in carbon tetrachloride (450 mL) was mixed with NBS (19.05 g, 107.1 mmol) and AIBN (1.55 g, 9.37 mmol) and the mixture was stirred at 80° C. with the light on for 2 h. The reaction was quenched by adding water (150 mL) and extracted with DCM (3×100 mL), and concentrated to afford a solid residue. Further purification by column chromatography yielded 34.9 g of (2-bromo-3,5-dimethoxy-4-methyl-phenyl)-carbamic acid tert-butyl ester (94%). A solution of (2-bromo-3,5-dimethoxy-4-methyl-phenyl)-carbamic acid tert-butyl ester (34.9 g, 100.9 mmol) in carbon tetrachloride (450 mL) was mixed with NBS (21.5 g, 121.0 mmol) and AIBN (1.55 g, 9.37 mmol) and was stirred at 80° C. with the light on for 4 h. The reaction was then quenched by adding water (150 mL) and extracted with DCM (3×100 mL), and concentrated to afford a solid residue. Further purification by column chromatography yielded 39 g of (2-bromo-4-bromomethyl-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester (91%). A solution of (2-bromo-4-bromomethyl-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester (39 g, 91.8 mmol) in THF (600 mL) was mixed with morpholine (45 mL, 515.0 mmol) and stirred at room temperature for 7 h. The reaction was diluted with water (300 mL), extracted with DCM (3×200 mL), and concentrated using a rotary evaporator. The residue was further purified by column (SiO2, DCM/MeOH=20:1) to provide 35 g of (2-bromo-3,5-dimethoxy-4-morpholin-4-ylmethyl-phenyl)-carbamic acid tert-butyl ester (88%). A solution of (2-bromo-3,5-dimethoxy-4-morpholin-4-ylmethyl-phenyl)-carbamic acid tert-butyl ester (3 g, 6.94 mmol) in THF (150 mL) was mixed with NaH (0.333 g, 8.33 mmol) and stirred at room temperature for 1.5 h. The resulting mixture was cooled to −78° C. and mixed with nBuLi (3.33 mL, 8.33 mmol). The reaction was stirred for 1.5 h at −78° C. before addition of t-BuLi (8.16 mL, 13.88 mmol). The reaction was stirred at −78° C. for 1 h and carbon dioxide gas was then bubbled through for 8 h allowing the temperature to rise gradually to room temperature. The reaction was quenched by adding water (0.5 mL, 27.8 mmol) and concentrated using a rotary evaporator. The solid residue was made into slurry in minimal amount of MeOH and the solid was filtered off. The filtrate was then concentrated using a rotary evaporator and the solid was made into a slurry again in MeOH and filtered. After repeating two to three times, the filtrate was concentrated to yield 1.1 g of impure 6-tert-butoxycarbonylamino-2,4-dimethoxy-3-morpholin-4-ylmethyl-benzoic acid (40% crude yield).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1,3-dimethoxy-2-methylbenzene (1.86 g, 12.2 mmol) and N-bromo-succinimide (2.17 g, 12.2 mmol) in acetonitrile (30 mL) was stirred at 60° C. for 20 h. After most of the solvent was removed in vacuo, extraction in ethyl ether (2×75 mL) with water (2×50 mL) and flash chromatography with silica gel (gradient to 5% ether/hexanes) provided the title compound as a colorless liquid (2.51 g, 89% yield): 1H NMR (300 MHz, CDCl3) δ 2.19 (s, 3H), 3.78 (s, 3H), 3.81 (s, 3H), 6.54 (d, 1H, J=8.8 Hz), 7.32 (d, 1H, J=8.8 Hz).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,4-dimethoxy-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,4-dimethoxy-3-methylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,4-dimethoxy-3-methylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,4-dimethoxy-3-methylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,4-dimethoxy-3-methylbenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,4-dimethoxy-3-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.